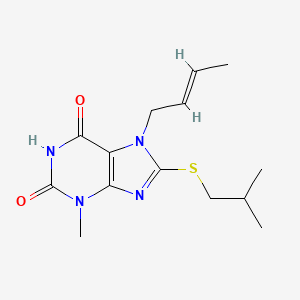

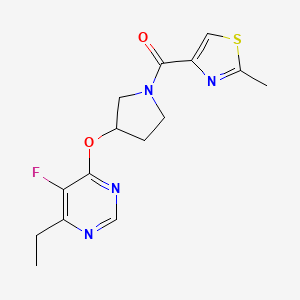

![molecular formula C13H18N2O3 B2450702 [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid CAS No. 169155-70-8](/img/structure/B2450702.png)

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

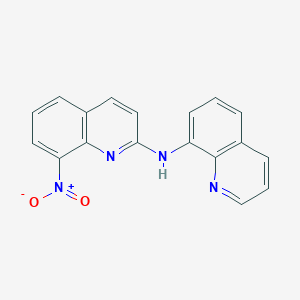

“[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” is a compound that has been studied for its potential biological activity . It is a derivative of piperazine, a class of compounds that exhibit a wide range of biological activities . This compound has been used in the synthesis of various salts derived from simple aromatic acids .

Synthesis Analysis

The synthesis of this compound involves co-crystallization with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid . This process yields the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Molecular Structure Analysis

The molecular structure of this compound involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The piperazine ring is substituted with a 4-methoxyphenyl group . The salts derived from this compound crystallize in space groups P1 and Pna21, respectively .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Selective Killing of Bacterial Persisters : A compound related to [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid showed promise in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

- Antimicrobial Activity of Derivatives : New 1,2,4-triazol-3-one derivatives incorporating [4-(4-Methoxyphenyl)piperazin-1-yl] showed significant antimicrobial activity against various microorganisms (Fandaklı et al., 2012).

Pharmaceutical Research

- Synthesis of New Compounds : The synthesis of compounds like 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, which includes a similar structure, has been explored for potential pharmaceutical applications (Wang Xiao-shan, 2011).

- Radiolabeling for Imaging : N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, related to the chemical , was developed as a potential radiotracer for D3 receptor imaging with positron emission tomography (Kuhnast et al., 2006).

Cancer Research

- Efflux Pump Inhibitors : Derivatives of [4-(4-Methoxyphenyl)piperazin-1-yl] have been studied for their potential as ABCB1 efflux pump inhibitors, which could be crucial in cancer treatment (Żesławska et al., 2019).

Analytical Chemistry

- Development of HPLC Method : A new HPLC method was developed for the determination of related substances in a novel anticonvulsant agent, 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one (Severina et al., 2021).

Chemical Synthesis

- Crystal Structure Studies : The crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were conducted to understand their reactive sites (Kumara et al., 2017).

Zukünftige Richtungen

The future directions for the study of this compound could involve further exploration of its biological activity and potential applications. For example, piperazine derivatives have been studied for their potential use in the treatment of various diseases , suggesting that “[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid” could also have potential therapeutic applications.

Wirkmechanismus

Target of Action

The primary target of [4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.

Mode of Action

This compound exhibits high specific affinity for the histamine H1 receptor . By binding to this receptor, it inhibits the action of histamine, a compound that is released by cells in response to injury and in allergic and inflammatory reactions.

Biochemical Pathways

The compound’s interaction with the histamine H1 receptor affects the cholinergic transmission pathway . This pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the synapses, the compound increases acetylcholine levels, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the mitigation of allergic reactions and inflammatory responses. By binding to the histamine H1 receptor, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergies and inflammation .

Biochemische Analyse

Biochemical Properties

[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction suggests that this compound could play a role in modulating cholinergic neurotransmission .

Cellular Effects

In cellular contexts, this compound has been shown to influence cell function. For instance, it has been found to have an impact on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit acetylcholinesterase, which could lead to increased levels of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, it has been found to decrease the number of writhings induced by acetic acid in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-18-12-4-2-11(3-5-12)15-8-6-14(7-9-15)10-13(16)17/h2-5H,6-10H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTDDWZVRYXUAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

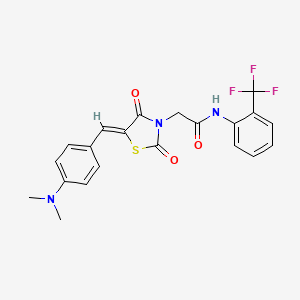

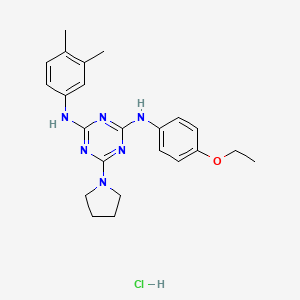

![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

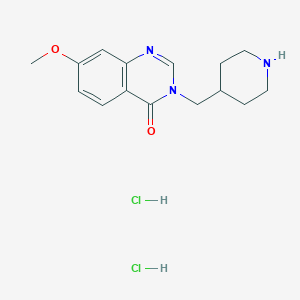

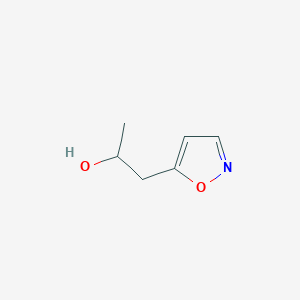

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)

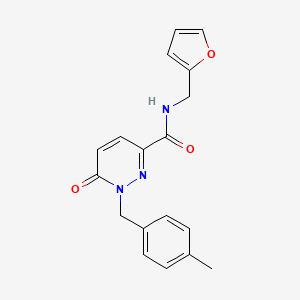

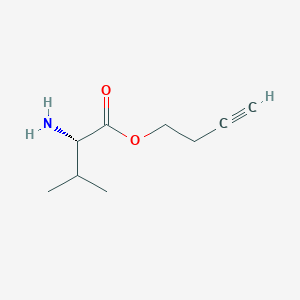

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)